2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Description
2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a trifluoroethyl (–CF₂CF₃) substituent at the meta position of the phenyl ring.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups to aromatic rings. For trifluoroethylation, 2,2,2-trifluoroethyl chloride or bromide serves as the electrophilic agent, with Lewis acids like aluminum chloride (AlCl₃) facilitating the reaction. The electron-withdrawing nature of the trifluoromethyl group necessitates vigorous conditions, often requiring refluxing dichloromethane or dichloroethane as solvents. Yields typically range between 40–60%, with competing side reactions (e.g., polyalkylation) necessitating careful stoichiometric control.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enable precise installation of the trifluoroethylphenyl fragment. For instance, a boronic acid derivative of 3-(2,2,2-trifluoroethyl)benzene couples with α-bromopropanoic acid esters under Pd(PPh₃)₄ catalysis. This method offers superior regioselectivity, with yields exceeding 70% in tetrahydrofuran (THF) at 80°C.
Propanoic Acid Backbone Construction
Malonic Ester Synthesis
The malonic ester synthesis provides a robust pathway to α-substituted propanoic acids. Diethyl malonate undergoes alkylation with 3-(2,2,2-trifluoroethyl)benzyl bromide in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation. Key advantages include:
- Mild conditions : Reactions proceed at room temperature in ethanol.
- High functional group tolerance : Compatible with ester-protected intermediates.
Grignard Addition
A Grignard reagent derived from 3-(2,2,2-trifluoroethyl)benzyl magnesium bromide reacts with ethyl cyanoacetate, yielding an intermediate nitrile. Acidic hydrolysis converts the nitrile to the carboxylic acid, achieving overall yields of 65–75%.
Key Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
- Lewis acids : FeCl₃ demonstrates superior activity over AlCl₃ in trifluoroethylation, reducing reaction times by 30%.
- Ligand design : Bulky phosphine ligands (e.g., BrettPhos) improve cross-coupling efficiency by mitigating undesired β-hydride elimination.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Continuous flow systems excel in large-scale synthesis by ensuring precise temperature control and reduced mixing times. For example, a two-stage flow process achieves:
Crystallization and Purification
Final purification employs fractional crystallization from ethanol/water mixtures, yielding >99% purity. Critical parameters include:
- Cooling rate : 0.5°C/min to avoid oiling out.
- Seed crystal addition : Ensures reproducible particle size distribution.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Alkylation | 55 | 95 | Low catalyst cost |
| Suzuki Coupling | 78 | 98 | High regioselectivity |
| Malonic Ester Synthesis | 70 | 97 | Scalability |
Challenges and Mitigation Strategies
Trifluoroethyl Group Stability
The strong electron-withdrawing effect of the trifluoroethyl group can deactivate the aromatic ring toward subsequent reactions. Employing directed ortho-metalation with lithium diisopropylamide (LDA) circumvents this issue by generating nucleophilic sites for functionalization.
Ester Hydrolysis Kinetics
Trifluoroethyl esters, such as intermediates in the synthesis, exhibit accelerated hydrolysis rates under basic conditions. Optimal hydrolysis employs aqueous sodium hydroxide (2 M) at 60°C for 2 hours, achieving >90% conversion.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique structure contributes to its reactivity and stability, making it a valuable building block in synthetic chemistry.
Scientific Research Applications
1. Chemistry: Synthesis of Complex Molecules
The compound serves as a versatile building block for synthesizing more complex molecules. The trifluoroethyl group enhances the reactivity of the compound, allowing for various chemical transformations. Its application in organic synthesis can lead to the development of new materials with specialized properties.
2. Biology and Medicine: Pharmacological Research
In biological research, 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is investigated for its pharmacological properties. It may serve as a precursor for developing pharmaceuticals that exhibit improved pharmacokinetic properties. For instance, studies have shown that compounds with trifluoroethyl groups can modulate biological activity and improve drug solubility and stability .
3. Anti-inflammatory Properties
Research indicates that derivatives of 2-aryl-propionic acids, including this compound, possess anti-inflammatory effects. They have been evaluated for their efficacy in treating conditions such as rheumatoid arthritis and other chronic inflammatory diseases . These studies highlight the potential therapeutic applications of the compound in managing inflammation-related disorders.
Industrial Applications
1. Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in developing advanced polymers and coatings that require specific characteristics such as resistance to heat or chemical degradation.
2. Development of Advanced Materials
Due to its structural features, this compound can be incorporated into materials that require enhanced durability or functional properties. This includes applications in coatings that are resistant to environmental factors or chemicals.
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of various 2-aryl-propionic acids, including derivatives of this compound. The results indicated significant reductions in inflammatory markers in animal models of arthritis, suggesting potential therapeutic benefits for chronic inflammatory conditions .
Case Study 2: Synthesis of Novel Compounds
In synthetic chemistry research, this compound was used as a starting material to create novel compounds with enhanced biological activity. The resulting derivatives exhibited improved selectivity and potency against specific biological targets, demonstrating the compound's utility in drug discovery .
Mechanism of Action
The mechanism by which 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:
Key Insight : Trifluoroethyl (–CF₂CF₃) and trifluoromethyl (–CF₃) groups enhance acidity compared to methoxy (–OCH₃) or alkyl substituents. Substituent position (ortho, meta, para) further modulates steric and electronic interactions .
Functional Group Modifications
Additional functional groups diversify reactivity and applications:
Key Insight: Amino or thioether groups expand utility in medicinal chemistry, while ester or amide derivatives (e.g., methoxycarbonyl in ) may serve as prodrugs .
Crystallographic and Structural Data
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Forms inversion dimers via O–H⋯O hydrogen bonds (crystal packing) .
- Comparison : Trifluoroethyl analogs may exhibit distinct crystal structures due to bulkier substituents affecting intermolecular interactions.
Biological Activity
2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a fluorinated compound that has garnered interest in various fields of biological research due to its unique chemical properties. The trifluoroethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and detailed research findings.
The structural formula of this compound is characterized by a phenyl ring substituted with a trifluoroethyl group and a propanoic acid moiety. The presence of the trifluoroethyl group can significantly alter the compound's binding affinity to various biological targets, potentially enhancing its therapeutic efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, leading to altered biological activity. This interaction can modulate the activity of proteins and enzymes involved in metabolic pathways and cellular signaling.
Biological Activities
- Anti-inflammatory Effects : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. The trifluoroethyl group may enhance the compound's ability to inhibit inflammatory mediators.
- Analgesic Properties : Some studies suggest potential analgesic effects, possibly through modulation of pain pathways in the central nervous system.
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with adenylate cyclase in rat striatum. It was found that while the compound induced a weak effect compared to dopamine and other analogs, it still demonstrated significant biological activity at higher concentrations (1 x 10^-4 M) .
Case Study 2: Antitumor Efficacy
In vivo studies assessed the antitumor efficacy of similar fluorinated compounds. One particular analog demonstrated a significant reduction in tumor size when administered at a dose of 12.5 mg/kg, indicating potential for therapeutic application . The study highlighted that compounds with trifluoroethyl substitutions often exhibited enhanced pharmacokinetic profiles.
Data Table: Biological Activity Overview
Q & A
Q. How can isotopic labeling (e.g., ¹⁴C) facilitate tracing metabolic pathways of this compound in biological systems?
- Methodological Answer : Radiolabeled ¹⁴C at the phenyl ring enables tracking via LC-MS or autoradiography. Metabolite identification uses High-Resolution Mass Spectrometry (HRMS) and NMR to characterize phase I/II metabolites (e.g., glucuronides) .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
